N-(2-Amino-4-chlorophenyl)anthranilic acid
Overview
Description
Synthesis Analysis
The synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid and its derivatives involves complex reactions, including the interaction of chloral with substituted anilines leading to various products depending on the reaction conditions. For instance, Issac and Tierney (1996) explored the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, showcasing the synthetic versatility of chloral-derived intermediates (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of compounds like N-(2-Amino-4-chlorophenyl)anthranilic acid is critical in determining their chemical behavior and potential applications. High-resolution magnetic resonance spectra and ab initio calculations offer insights into the conformation of these compounds, as discussed by Issac and Tierney (1996), highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules.
Chemical Reactions and Properties
Chemical properties of N-(2-Amino-4-chlorophenyl)anthranilic acid derivatives are influenced by their functional groups and molecular structure. The study by Skoryna et al. (2023) on the reactions of binucleophiles with cyclic anhydrides of dicarboxylic acids provides insight into the formation of heterocyclic compounds, showing the reactivity of such structures in forming pharmacologically active products with potential antibacterial, antifungal, and anticancer activities (Skoryna et al., 2023).
Scientific Research Applications
Metabolism and Identification Techniques
N-(2-Amino-4-chlorophenyl)anthranilic acid, a derivative of tolfenamic acid, is metabolized in vivo to form various oxidized metabolites. These metabolites are conjugated with β-d-glucuronic acid. The identification of these metabolites in human urine after oral administration of tolfenamic acid has been achieved using advanced techniques like 1H NMR spectroscopy and 800 MHz HPLC−NMR spectroscopy (Sidelmann et al., 1997). Another study also identified the metabolites of tolfenamic acid in serum and urine using a reversed-phase ion-pair HPLC method (Pedersen et al., 1981).
Chemical Synthesis and Fluorescent Probes
N-(1-Pyrene)anthranilic acid, a derivative of anthranilic acid, has been used in metal ion-selective fluorosensing, particularly in detecting Hg(II) in water. This derivative demonstrates selective fluorescence quenching, even in the presence of other metal ions like Zn(II) and Cd(II), due to its sensitivity to environmental changes (Wolf et al., 2006).
Cancer Cell Detection
Small-molecule fluorescent reporters based on anthranilic acids have shown potential as selective agents for cancer-cell detection. Substituted anthranilic acids, especially when equipped with targeting groups, can act as environmental probes sensitive enough to detect cancer cells. The optical properties of these compounds vary with substitution and environment, affecting their fluorescence capabilities. For instance, compounds with 4-trifluoromethyl and 4-cyano esters were found to be highly sensitive environmental probes (Culf et al., 2016).
Biosynthesis Enhancement
The biosynthesis of anthranilic acid has been enhanced in E. coli by engineering the tryptophan biosynthesis pathway. Techniques like biosensor-assisted cell selection and in situ product removal were employed, resulting in the production of 688 mg/L anthranilic acid from glucose in 48 hours. This demonstrates the effectiveness of these methods in microbial biosynthesis enhancement (Li et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2-amino-4-chloroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVPMZFEYCGSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346259 | |
Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-4-chlorophenyl)anthranilic acid | |
CAS RN |
67990-66-3 | |
Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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